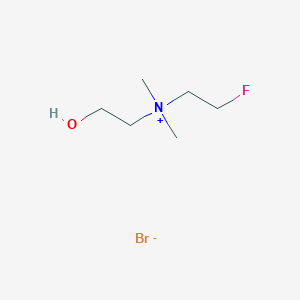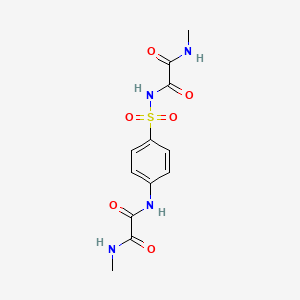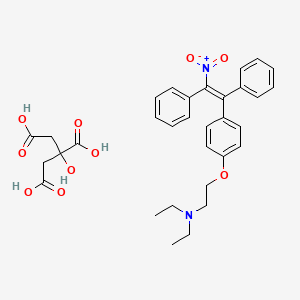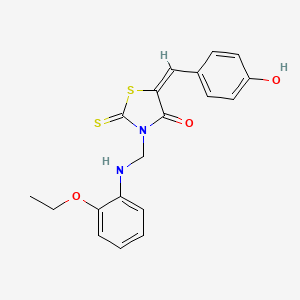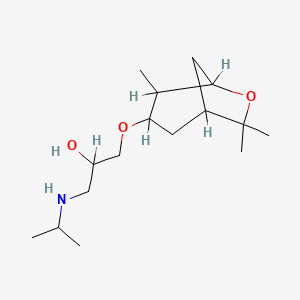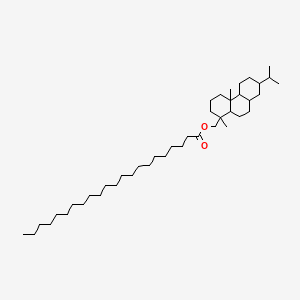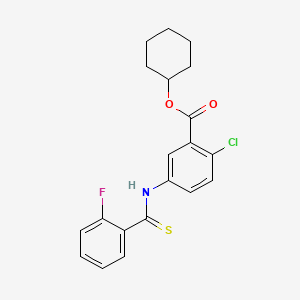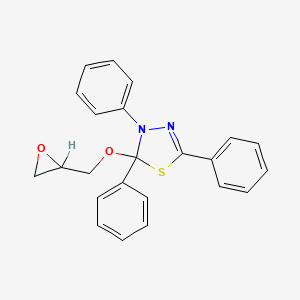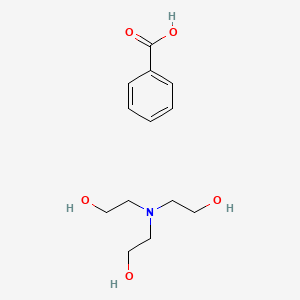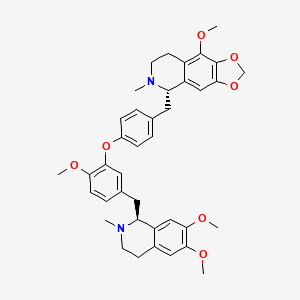
Thaliracebine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thaliracebine is an isoquinoline alkaloid derived from the roots of Thalictrum species, particularly Thalictrum minus. This compound has garnered interest due to its diverse pharmacological activities, including antimicrobial and hypotensive effects .
Preparation Methods
Thaliracebine can be synthesized through various routes. One common method involves the extraction of the compound from the roots of Thalictrum species using solvents like ethanol. The extract is then subjected to partitioning and pH adjustments to isolate the alkaloid . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
Thaliracebine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Thaliracebine exhibits antimicrobial activity against Mycobacterium smegmatis.
Medicine: It has shown potential in treating conditions like hypertension due to its hypotensive effects.
Industry: The compound is used in the development of pharmaceuticals and other bioactive agents.
Mechanism of Action
Thaliracebine is similar to other isoquinoline alkaloids like thalirabine, thalfine, and thalfinine. it stands out due to its unique combination of antimicrobial and hypotensive activities . These similar compounds also exhibit various pharmacological activities but may differ in their specific mechanisms of action and potency.
Comparison with Similar Compounds
- Thalirabine
- Thalfine
- Thalfinine
- Thalrugosaminine
- Thalidasine
- Obaberine
- Thaliglucinone
Properties
CAS No. |
67591-63-3 |
|---|---|
Molecular Formula |
C39H44N2O7 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(5S)-5-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-9-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C39H44N2O7/c1-40-15-13-26-20-34(43-4)35(44-5)21-29(26)31(40)18-25-9-12-33(42-3)36(19-25)48-27-10-7-24(8-11-27)17-32-30-22-37-39(47-23-46-37)38(45-6)28(30)14-16-41(32)2/h7-12,19-22,31-32H,13-18,23H2,1-6H3/t31-,32-/m0/s1 |
InChI Key |
DNVRACCNTZAQFE-ACHIHNKUSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)C[C@H]5C6=CC7=C(C(=C6CCN5C)OC)OCO7)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)CC5C6=CC7=C(C(=C6CCN5C)OC)OCO7)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


